molecular formula C10H12Cr2N2O7 B7777805 Cornforth reagent

Cornforth reagent

Cat. No.: B7777805
M. Wt: 376.20 g/mol
InChI Key: LMYWWPCAXXPJFF-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridinium dichromate can be synthesized by gradually adding a solution of chromic anhydride (Cr2O3) in water to pyridine under ice-cold conditions. The reaction is exothermic, and care must be taken to control the temperature .

Industrial Production Methods: In industrial settings, the preparation involves dissolving chromic anhydride in water and then adding pyridine. The mixture is cooled to precipitate the product, which is then filtered and dried .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    From Primary Alcohols: Aldehydes.

    From Secondary Alcohols: Ketones.

Mechanism of Action

The mechanism by which pyridinium dichromate exerts its oxidizing effect involves the addition of the alcohol oxygen to chromium, making it a good leaving group. A base, often water, then removes a proton from the carbon, forming a new π bond and breaking the O-Cr bond .

Properties

IUPAC Name

oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5N.2Cr.7O/c2*1-2-4-6-5-3-1;;;;;;;;;/h2*1-5H;;;;;;;;;/q;;;;;;;;;2*-1/p+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYWWPCAXXPJFF-UHFFFAOYSA-P
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cr2N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60889393
Record name Chromic acid (H2Cr2O7), compd. with pyridine (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60889393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20039-37-6
Record name Chromic acid (H2Cr2O7), compd. with pyridine (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60889393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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